1-Propenyl magnesium bromide

Catalog No.
S1508286
CAS No.
14092-04-7
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propenyl magnesium bromide

CAS Number

14092-04-7

Product Name

1-Propenyl magnesium bromide

IUPAC Name

magnesium;prop-1-ene;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1

InChI Key

WQMNNHNWITXOAH-UHFFFAOYSA-M

SMILES

CC=[CH-].[Mg+2].[Br-]

Canonical SMILES

CC=[CH-].[Mg+2].[Br-]

Applications in Carbon-Carbon Bond Formation

One of the primary applications of 1-propenylmagnesium bromide lies in forming carbon-carbon bonds. Its nucleophilic carbon readily reacts with various carbonyls (aldehydes, ketones, esters, and amides) through addition reactions, leading to the formation of new C-C bonds and alcohols with an extended carbon chain.

For instance, it reacts with methyl 4-ethoxybenzoate to produce 1-(4-ethoxy-phenyl)-3-methyl-hex-4-en-1-one, a valuable intermediate in organic synthesis.

Synthesis of Allenes

Another crucial application involves the generation of allenes, a class of molecules with a central carbon atom bonded to two double bonds. 1-Propenylmagnesium bromide serves as a precursor for these unique structures by reacting with titanocene alkenylidene intermediates. This reaction scheme allows for the synthesis of diversely substituted allenes, finding applications in various areas of organic chemistry.

Synthesis of Heterocyclic Compounds

The versatile nature of 1-propenylmagnesium bromide extends to the synthesis of heterocyclic compounds, which contain atoms other than carbon in their rings. It can react with various starting materials like chromones, leading to the formation of 2-(propen-1-yl)chroman-4-ones, a class of heterocyclic compounds with potential biological and pharmacological activities.

1-Propenyl magnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C₃H₅BrMg. It is characterized by a propenyl group attached to a magnesium bromide moiety. This compound is notable for its reactivity, particularly in forming carbon-carbon bonds, making it valuable in organic synthesis. Grignard reagents like 1-propenyl magnesium bromide are sensitive to moisture and air, which can lead to hazardous reactions, including the release of flammable gases upon contact with water .

1-Propenylmagnesium bromide is a flammable and reactive compound. It should be handled with proper care under an inert atmosphere using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

  • Flammability: Solutions in organic solvents are flammable and can ignite upon contact with sparks or open flames.
  • Reactivity: Reacts violently with water and protic solvents, releasing flammable propene gas.
  • Toxicity: Limited data available on specific toxicity, but it is likely to be irritating to skin and eyes.
Typical of Grignard reagents:

  • Nucleophilic Addition: It acts as a nucleophile, adding to electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols.
  • Formation of Alkenes: It can also be used in reactions that generate alkenes through elimination processes.
  • Conjugate Addition: This compound has been utilized in conjugate addition reactions, where it adds to α,β-unsaturated carbonyl compounds, leading to the formation of β-substituted carbonyl products .

1-Propenyl magnesium bromide can be synthesized through the reaction of propenyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran. The general procedure involves:

  • Preparation of Magnesium Turnings: Clean magnesium turnings are placed in a dry reaction flask.
  • Addition of Propenyl Bromide: Propenyl bromide is added dropwise under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.
  • Stirring and Monitoring: The mixture is stirred until the reaction is complete, indicated by the disappearance of propenyl bromide and the formation of a cloudy solution, which indicates the presence of the Grignard reagent.

1-Propenyl magnesium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used for constructing complex organic molecules through nucleophilic additions.
  • Material Science: Its derivatives may be employed in polymerization processes.
  • Pharmaceutical Development: The compound serves as an intermediate for synthesizing bioactive compounds .

Interaction studies involving 1-propenyl magnesium bromide primarily focus on its reactivity with different electrophiles. These studies help elucidate its potential use in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Understanding these interactions assists chemists in predicting reaction outcomes and optimizing synthetic pathways.

Several compounds share structural similarities with 1-propenyl magnesium bromide, particularly other Grignard reagents. Here’s a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
1-Propynyl magnesium bromideC₃H₃BrMgContains a triple bond; used for different nucleophilic additions.
Ethyl magnesium bromideC₂H₅BrMgCommonly used in organic synthesis; less sterically hindered than 1-propenyl magnesium bromide.
Phenyl magnesium bromideC₆H₅BrMgAromatic compound; useful for forming aryl-substituted products.

1-Propenyl magnesium bromide stands out due to its ability to facilitate specific types of carbon-carbon bond formations that are crucial for synthesizing alkenes and other functionalized organic molecules .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15
Newton et al. Pseudopterosin synthesis from a chiral cross-conjugated hydrocarbon through a series of cycloadditions. Nature Chemistry, doi: 10.1038/nchem.2112, published online 17 November 2014 http://www.nature.com/nchem

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